molecular formula C8H6N2O3 B13471379 3-Aminofuro[2,3-b]pyridine-2-carboxylic acid

3-Aminofuro[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13471379
M. Wt: 178.14 g/mol
InChI Key: PQILBGSZWJUISU-UHFFFAOYSA-N
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Description

3-Aminofuro[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both furan and pyridine rings fused togetherIt has been found to exhibit antiproliferative, antitumor, and antimicrobial activities, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminofuro[2,3-b]pyridine-2-carboxylic acid typically involves the functionalization of the furopyridine core. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at position 2 of the furopyridine system, leading to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes involving chlorination and nucleophilic substitution reactions are scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminofuro[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furopyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-Aminofuro[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminofuro[2,3-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Aminothieno[2,3-b]pyridine-2-carboxylic acid: Similar in structure but contains a thiophene ring instead of a furan ring.

    2-Aminofuro[2,3-b]pyridine-3-carboxylic acid: Similar but with different positions of the amino and carboxylic acid groups.

Uniqueness

3-Aminofuro[2,3-b]pyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-aminofuro[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQILBGSZWJUISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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